2,2-Dimethyl-3-hexanol

Catalog No.
S1896459
CAS No.
4209-90-9
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-3-hexanol

CAS Number

4209-90-9

Product Name

2,2-Dimethyl-3-hexanol

IUPAC Name

2,2-dimethylhexan-3-ol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-5-6-7(9)8(2,3)4/h7,9H,5-6H2,1-4H3

InChI Key

PFHLGQKVKALLMD-UHFFFAOYSA-N

SMILES

CCCC(C(C)(C)C)O

Canonical SMILES

CCCC(C(C)(C)C)O
  • Organic synthesis: 2,2-Dimethyl-3-hexanol can potentially serve as a building block for the synthesis of more complex organic molecules. The presence of the hydroxyl group (OH) allows for various functional group transformations, while the branched carbon chain can influence the final molecule's properties [].
  • Material science: The alcohol group in 2,2-Dimethyl-3-hexanol can participate in hydrogen bonding, potentially making it a useful component in the development of new materials. For instance, it could be investigated as a plasticizer or a component in self-assembling materials [].
  • Biological studies: Although the biological activity of 2,2-Dimethyl-3-hexanol is not well documented, some alcohols with similar structures exhibit interesting properties. Researchers might explore its potential antimicrobial activity or use it as a reference compound in biological assays [].

2,2-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is itself connected to three other carbon atoms. This compound is also known by several other names, including 2,2-dimethylhexan-3-ol and n-propyl-tert-butylcarbinol . It appears as a clear, colorless liquid and has a boiling point of around 156 °C .

There is no documented information available on the specific mechanism of action of 2,2-dimethyl-3-hexanol in biological systems.

  • Safety data is not readily available for 2,2-dimethyl-3-hexanol. However, as a general guideline, alcohols can have various hazards depending on their structure. Some alcohols can be flammable, irritating to skin and eyes, and harmful if inhaled or ingested [].
Typical for alcohols, including:

  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: It can be oxidized to ketones or aldehydes depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can produce esters.

Research has shown that this compound also participates in photooxidation reactions when exposed to chlorine atoms, which can lead to various products depending on the environmental conditions .

The biological activity of 2,2-dimethyl-3-hexanol has been studied in relation to its potential effects on human health and the environment. Its interactions with biological systems may include:

  • Toxicity: Like many alcohols, it may exhibit toxicity if ingested or inhaled in significant quantities.
  • Metabolism: It may be metabolized in the liver, affecting various biochemical pathways.

Further studies are necessary to fully understand its implications for human health and ecological impacts .

Several methods exist for synthesizing 2,2-dimethyl-3-hexanol:

  • Hydroformylation: This method involves the addition of carbon monoxide and hydrogen to an alkene in the presence of a catalyst.
  • Reduction of Ketones: The reduction of corresponding ketones using reducing agents such as lithium aluminum hydride can yield this alcohol.
  • Grignard Reactions: Using Grignard reagents with appropriate carbonyl compounds can also lead to the formation of this alcohol .

Studies have focused on the interaction of 2,2-dimethyl-3-hexanol with reactive species such as chlorine atoms. These studies indicate that it can undergo complex reactions leading to various byproducts, which are significant for understanding its environmental fate and behavior under atmospheric conditions .

Several compounds share structural similarities with 2,2-dimethyl-3-hexanol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
3-HexanolC6H14OC_6H_{14}OA straight-chain alcohol with lower boiling point.
5-Methyl-2-hexanolC7H16OC_7H_{16}OSimilar structure but less branched; different properties.
2,4-Dimethyl-3-pentanolC7H16OC_7H_{16}OAnother branched alcohol; used in similar applications.
2-Methyl-3-pentanolC6H14OC_6H_{14}OLess branched than 2,2-dimethyl-3-hexanol; distinct reactivity.

Uniqueness

The uniqueness of 2,2-dimethyl-3-hexanol lies in its specific branching structure which influences its boiling point and solubility compared to its linear counterparts. This branching also affects its reactivity patterns in

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4209-90-9

Dates

Modify: 2023-08-16

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